Cas no 477544-04-0 (2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide)

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide structure
477544-04-0 structure
Product name:2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
CAS No:477544-04-0
MF:C25H23Cl2N3O2
MW:468.375024080276
CID:5868635
PubChem ID:3711703

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
    • 1H-Benzimidazole-1-acetamide, 2-[(2,4-dichlorophenoxy)methyl]-N-(1-methylethyl)-N-phenyl-
    • Z25719282
    • 477544-04-0
    • 2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
    • F0853-0416
    • Oprea1_246560
    • 2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
    • AKOS001045915
    • Inchi: 1S/C25H23Cl2N3O2/c1-17(2)30(19-8-4-3-5-9-19)25(31)15-29-22-11-7-6-10-21(22)28-24(29)16-32-23-13-12-18(26)14-20(23)27/h3-14,17H,15-16H2,1-2H3
    • InChI Key: YCCNKAPXYNXLER-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=C(Cl)C=C2Cl)N(CC(N(C(C)C)C2=CC=CC=C2)=O)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 467.117
  • Monoisotopic Mass: 467.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 633.9±55.0 °C(Predicted)
  • pka: 3.84±0.10(Predicted)

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0853-0416-20μmol
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0853-0416-10mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0853-0416-15mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0853-0416-25mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0853-0416-5μmol
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0853-0416-2mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0853-0416-40mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0853-0416-1mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0853-0416-20mg
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0853-0416-10μmol
2-{2-[(2,4-dichlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
477544-04-0 90%+
10μmol
$69.0 2023-07-28

Additional information on 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Introduction to 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide (CAS No. 477544-04-0)

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide, identified by its CAS number 477544-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a benzo[d]imidazole core and an acetamide moiety, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.

The benzo[d]imidazole scaffold is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. The incorporation of a 2,4-dichlorophenoxy group into the molecule introduces additional interactions with biological targets, potentially enhancing its binding affinity and selectivity. The N-isopropyl-N-phenylacetamide portion further diversifies the structure, contributing to its solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the benzo[d]imidazole ring interacts favorably with aromatic residues in protein targets, while the acetamide group may engage in hydrogen bonding interactions. These insights have guided the optimization of analogs to improve potency and reduce off-target effects.

In the context of current research, this compound has been explored for its potential role in modulating signaling pathways associated with diseases such as cancer and inflammation. Preliminary in vitro studies have indicated that derivatives of this class exhibit inhibitory activity against certain kinases and transcription factors. The dichlorophenoxy substituent, in particular, has been shown to enhance binding affinity by occupying hydrophobic pockets within the target proteins.

The synthesis of 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the benzo[d]imidazole core through condensation reactions, followed by functionalization with the 2,4-dichlorophenoxy group via nucleophilic substitution. The final step involves introducing the acetamide moiety through amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.

The pharmacokinetic properties of this compound are also of great interest. The presence of both lipophilic and hydrophilic groups suggests that it may exhibit moderate bioavailability upon oral administration. Additionally, the metabolic stability appears favorable for further development into a drug candidate. In vitro studies using liver microsomes have shown that the compound undergoes slow metabolism, indicating a longer half-life which could be advantageous for therapeutic applications.

One of the most exciting aspects of this molecule is its potential for structure-based drug design. High-resolution crystal structures of protein targets complexed with similar derivatives have provided valuable insights into how these compounds interact at the molecular level. These structures have been used to guide the design of next-generation analogs with improved properties such as enhanced potency, reduced toxicity, and increased selectivity.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been performed using this compound as a lead scaffold to identify potential binding sites on target proteins. These simulations have helped researchers prioritize which analogs to synthesize next based on predicted binding affinities. Furthermore, machine learning models trained on large datasets of known drug candidates have been used to predict new pharmacological activities for this compound.

Ethical considerations are paramount in pharmaceutical research. Ensuring that all synthetic processes adhere to green chemistry principles minimizes environmental impact while maintaining high yields and purity standards. Additionally, rigorous safety protocols must be followed during both synthesis and characterization to protect researchers from potential hazards associated with handling complex organic molecules.

Future directions for research on 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide include exploring its mechanism of action in vivo using animal models. This will provide critical data on its efficacy and safety profiles before human clinical trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.